2-chloro-N-[5-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-chloro-N-[5-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a benzamide moiety, and a chloro substituent
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theWNT–FZD–DVL complex , which plays a crucial role in cellular signaling .
Mode of Action
It’s known that the compound can formN–H···O and C–H···O interactions , which could potentially influence its interaction with its targets.
Biochemical Pathways
The compound may affect the WNT signaling pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and migration. The WNT–FZD–DVL complex inactivates the destruction complex formed by Glucose Synthase Kinase 3β (GSK-3β), Axin, and Adenomatous Polyposis Coli (APC), leading to the intracellular accumulation and nuclear translocation of β-catenin .
Pharmacokinetics
The compound’sbenzimidazole core is known to have good bioavailability and is well-absorbed in the body .
Result of Action
The compound has been found to inhibit the growth of certain cells, such as HCT116 cells, and cause a high level of ROS (Reactive Oxygen Species) production . This suggests that the compound may have potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[5-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3,2-dioxaphospholane-2-oxide: Another compound with a chloro substituent and a heterocyclic ring, but with different functional groups and applications.
Indole Derivatives: Compounds with similar heterocyclic structures that are widely studied for their biological activities.
Uniqueness
2-chloro-N-[5-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a thiadiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[5-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S2/c1-11-9-12(2)17(13(3)10-11)23-18(27)14(4)29-21-26-25-20(30-21)24-19(28)15-7-5-6-8-16(15)22/h5-10,14H,1-4H3,(H,23,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOLQWHVYNRGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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